Molecular Weight & Lipophilicity Differentiation vs. Propanamide and Hexanamide Series
Among the N2-acyl tetrahydroquinazolinone series, the acetamide derivative (C19, MW 371.39) possesses a lower molecular weight and a reduced calculated logP compared to the propanamide (C20, MW 385.42) and hexanamide (C23, MW 427.49) analogs, as derived from ChemDiv and Mcule vendor data . This difference in size and polarity may translate to improved aqueous solubility and reduced non-specific binding in biochemical assays.
| Evidence Dimension | Molecular Weight (MW) and Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW: 371.39 g/mol; clogP: ~4.36 (Mcule) |
| Comparator Or Baseline | Propanamide analog (MW: 385.42, clogP not available but higher due to additional CH2); Hexanamide analog (MW: 427.49, clogP expected >4.5) |
| Quantified Difference | MW difference: -14.03 vs propanamide; -56.10 vs hexanamide. |
| Conditions | In silico calculation; vendor-reported physicochemical properties. |
Why This Matters
A lower molecular weight and lower lipophilicity in the acetamide derivative can enhance aqueous solubility and improve assay compatibility, reducing the risk of false negatives or aggregation-based artifacts during high-throughput screening.
